2-Bromo-3-(4-hydroxyphenyl)-1-propene
Description
Structure
3D Structure
Properties
CAS No. |
84819-88-5 |
|---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-(2-bromoprop-2-enyl)phenol |
InChI |
InChI=1S/C9H9BrO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
InChI Key |
WKICBXAXOSSORQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)O)Br |
Origin of Product |
United States |
Contextualization Within Halogenated Organic Compounds and Phenolic Derivatives
The chemical identity of 2-Bromo-3-(4-hydroxyphenyl)-1-propene is defined by two key functional groups: a bromine atom attached to a propylene (B89431) chain and a hydroxyl group attached to a benzene (B151609) ring. This places it within the categories of halogenated organic compounds and phenolic derivatives.
Halogenated organic compounds are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine). This class of compounds is vast and includes many substances with significant industrial and biological applications. Halogenated phenols, specifically, are phenol (B47542) rings that contain halogen atoms. cymitquimica.com They are utilized in the synthesis of pharmaceuticals and agrochemicals and have been employed as antiseptics and disinfectants. cymitquimica.com The introduction of a halogen, such as bromine, to an organic molecule can significantly alter its physical and chemical properties, including its reactivity, lipophilicity, and metabolic stability. The presence of bromine in this compound makes it a subject of interest for synthetic chemistry and potential biological activity.
Phenolic derivatives, or phenols, are compounds containing a hydroxyl group (-OH) directly bonded to an aromatic ring. This structural motif is found in a vast number of naturally occurring molecules, such as flavonoids, lignans, and tannins. wikipedia.org Phenolic compounds are produced by plants and microorganisms and can play a role in responding to ecological pressures. wikipedia.org The phenolic hydroxyl group is crucial to the molecule's chemical behavior, imparting acidic properties and the ability to participate in hydrogen bonding and oxidation-reduction reactions. In this compound, the phenolic group is a key feature that influences its interaction with biological targets, such as enzymes.
Significance in Biochemical Catalysis and Enzyme Inhibition Studies
A primary area of research for 2-Bromo-3-(4-hydroxyphenyl)-1-propene has been its role as a mechanism-based enzyme inhibitor. Specifically, its interaction with dopamine (B1211576) β-hydroxylase, an enzyme crucial for the synthesis of norepinephrine (B1679862), has been studied in detail.
Research has shown that this compound acts as a substrate for dopamine β-hydroxylase. nih.gov However, it also inactivates the enzyme in a time-dependent and irreversible manner, classifying it as a mechanism-based inhibitor, sometimes referred to as a "suicide substrate." nih.gov The inactivation process is dependent on the presence of oxygen and a reducing agent, which are necessary for the enzyme's catalytic activity. nih.gov The inactivation follows saturation kinetics, indicating that the inhibitor must first bind to the enzyme's active site before the inactivation reaction occurs. nih.gov
Studies have elucidated the kinetic parameters of this inhibition, providing quantitative insight into the compound's potency and mechanism. Norepinephrine, the natural product of the enzyme, can protect against this inactivation, suggesting that the inhibitor acts at the enzyme's active site. nih.gov The pH dependence of the inactivation process has also been investigated, revealing that a specific protonated group on the enzyme is involved in the inactivation step but not in the initial binding of the inhibitor. nih.gov
The table below summarizes the key kinetic findings from the study of dopamine β-hydroxylase inhibition by this compound. nih.gov
| Parameter | Value | Condition |
|---|---|---|
| KD (Dissociation Constant) | 4.5 µM | pH 5.0 Acetate (B1210297) Buffer |
| kinact (Maximum Rate of Inactivation) | 0.09 min-1 | pH 5.0 Acetate Buffer |
| Enzymatic Group pKa (Inactivation) | 5.7 ± 0.1 | Derived from log kinact vs. pH profile |
Historical Perspectives on Propenyl Structures in Biological Systems
Established Synthetic Routes and Mechanistic Considerations
The primary approaches to the synthesis of this compound and related 2-substituted analogs revolve around the modification of readily available precursor compounds. These methods leverage fundamental organic reactions to introduce the desired bromine substituent at the vinylic position.
Synthesis from Precursor Compounds
A plausible and direct synthetic route to this compound originates from the precursor 4-allylphenol. This method relies on the principle of allylic bromination, a well-established reaction in organic synthesis. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (such as azobisisobutyronitrile, AIBN) or light, is a classic method for achieving allylic bromination. wikipedia.orgyoutube.com
The reaction proceeds via a free radical chain mechanism. The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This bromine radical then abstracts an allylic hydrogen from 4-allylphenol, forming a resonance-stabilized allylic radical. This radical intermediate can then react with a molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the chain reaction. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to minimize competing electrophilic addition to the double bond. youtube.com
An alternative precursor for a related compound, 1-(4-aminophenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one, is synthesized by the reaction of 4-amino acetophenone (B1666503) with 4-hydroxy benzaldehyde (B42025) in the presence of a strong base like sodium hydroxide. derpharmachemica.com While this produces a different core structure, it demonstrates the construction of the 3-(4-hydroxyphenyl)propene moiety from simple aromatic precursors.
A hypothetical route could also be envisioned starting from p-coumaric acid (4-hydroxycinnamic acid). wikipedia.org This would likely involve a Hunsdiecker-type reaction on the corresponding α,β-unsaturated carboxylic acid, though this can be a less reliable method for vinyl halides and may present challenges with the phenolic hydroxyl group.
| Precursor Compound | Reagents and Conditions | Product | Reaction Type |
| 4-Allylphenol | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or light, in a non-polar solvent (e.g., CCl4) | This compound | Allylic Bromination (Wohl-Ziegler Reaction) |
| p-Coumaric Acid | (Hypothetical) Thallium(I) salt formation, followed by reaction with Bromine | This compound | Halodecarboxylation |
Comparative Analysis of Synthetic Pathways for 2-Substituted 3-(4-hydroxyphenyl)-1-propenes
When considering the synthesis of 2-substituted 3-(4-hydroxyphenyl)-1-propenes, several pathways can be evaluated based on factors such as precursor availability, reaction efficiency, and control over regioselectivity and stereoselectivity.
Pathway 1: Allylic Halogenation of 4-Allylphenol
Advantages: This is often the most direct route. 4-Allylphenol is a commercially available and relatively inexpensive starting material. The Wohl-Ziegler bromination is a well-understood and frequently utilized reaction for introducing a bromine atom at the allylic position with good regioselectivity. wikipedia.org
Disadvantages: The reaction proceeds through a radical mechanism, which can sometimes lead to a mixture of products, including rearranged isomers if the allylic radical is not symmetrical. For simple allylic bromination of 4-allylphenol, this is less of a concern. The reaction conditions, often involving refluxing in carbon tetrachloride, raise environmental and safety concerns. wikipedia.org
Pathway 2: Modification of p-Hydroxycinnamic Acid
Advantages: p-Hydroxycinnamic acid is a naturally abundant and readily available precursor. nih.gov This route offers the potential for introducing a variety of substituents at the 2-position through different chemical transformations.
Disadvantages: The conversion of a carboxylic acid to a 2-bromo-propene moiety is a multi-step process that can be inefficient. For instance, a direct halodecarboxylation (e.g., a modified Hunsdiecker reaction) on the α,β-unsaturated acid may have variable yields and can be sensitive to other functional groups present in the molecule, such as the phenol (B47542). This pathway is generally less direct and more synthetically demanding than allylic bromination.
Pathway 3: Cross-Coupling Reactions
Advantages: Modern cross-coupling methodologies, such as Suzuki, Stille, or Negishi reactions, offer a powerful and versatile approach for constructing the 2-substituted 3-(4-hydroxyphenyl)-1-propene scaffold. nih.gov For example, a suitably protected 4-hydroxyphenyl boronic acid could be coupled with a 2,3-dihalopropene derivative. This approach allows for the introduction of a wide range of substituents at the 2-position with high control.
Technological Advancements in Stereoselective Synthesis
Achieving stereocontrol in the synthesis of substituted alkenes is a significant challenge in organic chemistry. For a molecule like this compound, where the bromine and the hydroxyphenylmethyl group are on a double bond, E/Z isomerism is possible if a third, different substituent were present at the 1-position. While the parent compound does not exhibit this isomerism, the principles of stereoselective synthesis are crucial for creating more complex, biologically active analogs.
Recent advancements have focused on metal-catalyzed reactions that can control the geometry of the resulting double bond. One such powerful technique is the bromoboration of alkynes followed by stereoretentive cross-coupling . For instance, the bromoboration of propyne (B1212725) with BBr3 has been shown to proceed with high syn-selectivity to produce a (Z)-2-bromo-1-propenyldibromoborane intermediate. nih.gov This intermediate can be converted to a more stable boronate ester, which can then undergo a variety of palladium-catalyzed cross-coupling reactions (such as Negishi coupling) to introduce an aryl group. nih.gov
Adapting this methodology for the synthesis of this compound would be a novel approach. It would likely involve the following conceptual steps:
Preparation of a suitable alkyne precursor: This could be a protected 4-(prop-1-yn-1-yl)phenol.
Stereoselective Bromoboration: Reaction of the alkyne with a boron tribromide reagent to form a vinylborane (B8500763) intermediate with defined stereochemistry.
Protonolysis or other functionalization: Conversion of the C-B bond to a C-H bond while retaining the stereochemistry of the double bond.
Another area of advancement is the use of rhodium-catalyzed reactions of allenes with organoboronic reagents . These methods can produce 2-aryl or -alkenyl substituted 1,3-dienes with remarkable stereoselectivity. nih.gov While not directly applicable to the synthesis of the target molecule, this technology highlights the potential of transition metal catalysis to control the geometry of complex alkenes. Future developments in this area could lead to methods for the direct, stereoselective bromo-arylation of allene (B1206475) precursors.
The table below summarizes some modern stereoselective approaches that could be conceptually applied or adapted for the synthesis of analogs of this compound.
| Method | Key Features | Potential Application | Stereocontrol |
| Bromoboration of Alkynes | High syn-selectivity in the addition of B-Br across a triple bond. nih.gov | Synthesis of (Z)-2-bromo-alkenylboronates as precursors. | High (≥98% Z-selectivity reported for propyne). nih.gov |
| MgBr2-promoted Baylis-Hillman Reaction | Stereoselective synthesis of (Z)-β-bromo Baylis-Hillman ketones. organic-chemistry.org | Could be adapted for the synthesis of functionalized precursors to the target structure. | Good Z-selectivity. |
| Rhodium-catalyzed Allene Reactions | Stereoselective synthesis of 2-substituted 1,3-dienes from allenes and boronic esters. nih.gov | A future potential route for direct bromo-arylation of allenes. | High E-stereoselectivity. |
These advanced methodologies, while not yet reported for the specific synthesis of this compound, represent the forefront of stereoselective alkene synthesis and offer promising future avenues for accessing this and related compounds with high geometric purity.
Enzymatic Interaction and Mechanism-Based Inhibition of Dopamine (B1211576) Beta-Hydroxylase
This compound has been identified as a mechanism-based inhibitor of dopamine beta-hydroxylase (DBH), an enzyme crucial for the biosynthesis of norepinephrine (B1679862) from dopamine. nih.govnih.gov This compound acts as both a substrate for the enzyme and an inactivator, undergoing an enzyme-catalyzed reaction that leads to the time-dependent and irreversible loss of enzyme activity. nih.gov The inactivation process is characteristic of mechanism-based inhibition, where the enzyme itself converts the inhibitor into a reactive species that then covalently modifies the enzyme. acs.org
This compound serves as a substrate for dopamine beta-hydroxylase, participating in a hydroxylation reaction that requires the presence of molecular oxygen (O2) and a reducing agent like ascorbate. nih.gov The enzymatic reaction converts 2-bromo-3-(p-hydroxyphenyl)-1-propene into its hydroxylated product, which has been identified by mass spectrometry as 2-bromo-3-hydroxy-3-(p-hydroxyphenyl)-1-propene. nih.govnih.gov
The catalytic efficiency of DBH for this compound has been quantified. At a pH of 5.5 and an oxygen concentration of 0.25 mM, the relative turnover number (kcat) for the hydroxylation of 2-bromo-3-(p-hydroxyphenyl)-1-propene is 7.0 min⁻¹. nih.gov This rate is comparable to that of a similar compound, 2-chloro-3-(p-hydroxyphenyl)-1-propene (kcat = 8.6 min⁻¹), but significantly lower than the unsubstituted analog, 3-(p-hydroxyphenyl)-1-propene (kcat = 49 min⁻¹). nih.gov
The inactivation of dopamine beta-hydroxylase by this compound follows pseudo-first-order kinetics and is dependent on the presence of both oxygen and an external reducing agent. nih.govnih.gov
The inactivation process exhibits saturation kinetics, indicating the formation of an initial enzyme-inhibitor complex before the inactivation step. nih.gov This behavior is consistent with a mechanism-based inhibition pathway. The dissociation constant (KD) for the enzyme-inhibitor complex has been determined to be 4.5 µM in acetate (B1210297) buffer at pH 5.0. nih.gov This value reflects the affinity of the compound for the enzyme's active site.
The maximum rate of inactivation (kinact) is a key parameter characterizing the efficiency of a mechanism-based inhibitor. For this compound, the inactivation rate constant has been measured under different conditions. At pH 5.0, the kinact is 0.09 min⁻¹. nih.gov At a slightly higher pH of 5.5 and with 0.25 mM O₂, the kinact was determined to be 0.08 min⁻¹. nih.gov
Table 1: Kinetic Parameters for the Inactivation of Dopamine Beta-Hydroxylase by this compound
| Kinetic Parameter | Value | Conditions | Reference |
|---|---|---|---|
| KD (Dissociation Constant) | 4.5 µM | pH 5.0, Acetate Buffer | nih.gov |
| kinact (Inactivation Rate Constant) | 0.09 min⁻¹ | pH 5.0 | nih.gov |
| kinact (Inactivation Rate Constant) | 0.08 min⁻¹ | pH 5.5, 0.25 mM O₂ | nih.gov |
The inactivation of dopamine beta-hydroxylase by this compound is strictly dependent on the presence of both an oxidant (O₂) and a reducing agent (ascorbate or ferrocyanide). nih.gov No inactivation occurs if either of these components is omitted from the incubation mixture. nih.gov This requirement highlights that a catalytically competent enzyme is necessary for the activation of the inhibitor. nih.gov
Furthermore, the rate of inactivation is directly influenced by the concentration of oxygen. When the concentration of this compound was held at 4.5 mM (pH 5.5), the observed rate of inactivation increased from 0.045 min⁻¹ to 0.17 min⁻¹ as the concentration of O₂ was raised from 0.25 mM to 1.2 mM. nih.gov This demonstrates a clear dependence of the inactivation efficiency on the availability of the oxygen cosubstrate.
The inactivation of dopamine beta-hydroxylase by this compound is irreversible. nih.govnih.gov This has been demonstrated by the lack of enzyme activity recovery even after extensive dialysis or gel filtration of the inactivated enzyme, procedures that would typically remove non-covalently bound inhibitors. nih.govnih.gov
The proposed mechanism suggests that the enzyme catalyzes the activation of the inhibitor to a reactive intermediate within the active site. acs.org This is followed by the formation of a covalent adduct between the activated inhibitor and a nucleophilic residue at the enzyme's active site. acs.org The requirement for a protonated enzymic group in the inactivation step, but not in the initial binding of the inhibitor, has been inferred from the pH dependence of the inactivation rate. nih.gov The process is protected by the presence of the natural substrate norepinephrine, which competes for binding at the active site. nih.gov
Irreversible Enzyme Inactivation Mechanisms
Characterization of Covalent Adduct Formation
Research into the interaction between this compound and the enzyme dopamine beta-hydroxylase reveals that the compound acts as a mechanism-based inactivator. This process involves the formation of a covalent adduct with the enzyme. The compound is initially processed by the enzyme as a substrate, leading to its transformation into 2-bromo-3-hydroxy-3-(p-hydroxyphenyl)-1-propene, a product identified through mass spectrometry. nih.gov This enzymatic conversion is a prerequisite for the subsequent inactivation step. The inactivation itself is understood to proceed through the generation of a reactive species at the enzyme's active site, which then forms a covalent bond with a crucial residue, leading to the irreversible loss of enzymatic activity. The strict dependence of this inactivation on the presence of oxygen and a reducing agent further supports a mechanism involving enzymatic turnover before the covalent modification occurs. nih.gov
Absence of Enzyme Reactivation Post-Inhibition
A key characteristic of the inhibition of dopamine beta-hydroxylase by this compound is its irreversibility. nih.gov Once the enzyme is inactivated by the compound, its catalytic function cannot be restored. Experimental studies have shown that there is no observable reactivation of the enzyme even after procedures designed to remove non-covalently bound inhibitors, such as prolonged dialysis or gel filtration chromatography. nih.gov This lack of reactivation signifies that a stable covalent bond has been formed between the inhibitor (or a reactive form of it) and the enzyme. This stands in contrast to other types of enzyme inhibition where activity can be restored, such as in the case of some phosphorylated acetylcholinesterases which can be reactivated by oximes. mdpi.comcuni.cz The inability to reverse the inhibition underscores the potency of this compound as a mechanism-based inactivator.
Competitive Inhibition Dynamics with Natural Substrates
Prior to the irreversible inactivation, this compound exhibits characteristics of a competitive inhibitor. It competes with natural substrates, such as tyramine, for binding to the active site of dopamine beta-hydroxylase. nih.gov This is demonstrated by initial velocity experiments where the compound acts as a linear competitive inhibitor against tyramine. nih.gov Further evidence for this competitive dynamic is the observation that norepinephrine, a product of the enzymatic reaction, provides protection against the enzyme's inactivation by this compound. nih.gov This indicates that when the active site is occupied by the natural substrate or product, the inactivator cannot bind and initiate the inactivation sequence. The interaction is characterized by specific kinetic parameters that quantify the binding affinity and the rate of inactivation.
Table 1: Kinetic Parameters for the Inactivation of Dopamine β-Hydroxylase
| Parameter | Value | Conditions |
| KD | 4.5 µM | Acetate buffer, pH 5.0 |
| kinact | 0.09 min-1 | Acetate buffer, pH 5.0 |
Data sourced from studies on the mechanism-based inhibition of dopamine beta-hydroxylase. nih.gov
Role of Enzymatic Protonation States in Inactivation
The inactivation of dopamine beta-hydroxylase by this compound is highly dependent on the pH of the environment, which points to the critical role of the protonation states of specific amino acid residues within the enzyme's active site. nih.gov The binding of the inhibitor to the enzyme appears to be independent of pH, as indicated by a flat log Kis versus pH profile. nih.gov However, the rate of inactivation (kinact) is pH-dependent. The log kinact versus pH profile shows an inflection corresponding to a pKa of 5.7 ± 0.1. nih.gov This finding suggests that an enzymatic group must be in its protonated form for the inactivation reaction to proceed, but not for the initial binding of the inhibitor. nih.gov The protonation state of active site residues is a common factor that influences enzymatic activity by affecting substrate binding, conformational stability, and the chemical steps of catalysis. nih.gov In this case, a protonated residue is essential for the chemical step leading to covalent modification and inactivation.
Organic Reactivity Patterns of the Propene Moiety
Bromine Atom Participation in Radical and Polar Reactions
The propene moiety of this compound, featuring both a double bond and an allylic bromine atom, can participate in a variety of organic reactions, primarily through radical and polar pathways.
Radical Reactions: Under conditions that promote homolytic cleavage, such as exposure to UV light or radical initiators, the carbon-bromine bond can break to form a bromine radical. youtube.com This bromine radical can initiate a chain reaction. libretexts.org For instance, it can abstract an allylic hydrogen from another molecule, generating a resonance-stabilized allylic radical, which then propagates the chain. libretexts.org Alternatively, the bromine radical can add to the double bond of the propene, a key step in certain radical polymerization or addition reactions. youtube.com The stability of the radical intermediates formed plays a crucial role in determining the reaction pathway. youtube.com
Polar Reactions: The double bond in the propene group is susceptible to electrophilic addition. In a polar, non-radical environment, a reagent like HBr would add across the double bond following Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens and the bromide adds to the more substituted carbon. youtube.com However, the presence of the bromine atom on the adjacent carbon can influence the reactivity and regioselectivity of such additions through inductive and resonance effects. The electron-rich pi system of the double bond can act as a nucleophile, attacking electrophilic species to form a carbocation intermediate, which is then captured by a nucleophile. youtube.com
Reactions Involving the Hydroxyphenyl Group
The hydroxyphenyl group imparts its own characteristic reactivity to the molecule. The hydroxyl (-OH) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This means that reactions such as nitration, halogenation, or Friedel-Crafts alkylation would preferentially occur at the positions ortho to the hydroxyl group (since the para position is occupied).
The phenolic hydroxyl group itself can undergo reactions. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This increases its nucleophilicity, allowing for reactions like Williamson ether synthesis.
Under more extreme conditions, such as high temperatures during pyrolysis, the hydroxyphenyl group can undergo other transformations. Studies on similar brominated phenolic compounds have shown that thermal decomposition can lead to debromination, often with the formation of hydrogen bromide (HBr). researchgate.net This HBr can then catalyze further degradation of the molecular structure. researchgate.net Scission of bonds within the aromatic ring or at the bridge connecting it to the propene unit can also occur at elevated temperatures. researchgate.net
Structural Analogs and Derivatives of 2 Bromo 3 4 Hydroxyphenyl 1 Propene
Synthesis and Biochemical Evaluation of 2-Halogenated and 2-Unsubstituted 3-(4-hydroxyphenyl)-1-propenes
The synthesis of 2-halogenated and 2-unsubstituted 3-(4-hydroxyphenyl)-1-propenes can be achieved through various established chemical reactions. While specific synthesis pathways for 2-Bromo-3-(4-hydroxyphenyl)-1-propene are not extensively detailed in the provided information, analogous chalcones and related phenolic compounds are often synthesized via Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a ketone or, in this case, a related reactive species. For halogenated derivatives, halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be employed to introduce bromine or iodine onto the aromatic ring or side chain.
Relative Catalytic Efficiencies (kcat) of Analogs
The catalytic efficiency, represented by the turnover number (kcat), of enzymes interacting with these compounds can be significantly influenced by the nature of the substituent at the 2-position of the propene chain. While specific kcat values for this compound analogs are not available in the provided search results, structure-activity relationship (SAR) studies on similar halogenated compounds offer valuable insights.
The introduction of a halogen atom can alter the electronic properties and steric profile of the molecule. This, in turn, can affect how the compound binds to the active site of a target enzyme and the subsequent catalytic steps. The electron-withdrawing nature of halogens can influence the reactivity of the propene double bond, which may be critical for enzymatic processing. The size of the halogen atom (I > Br > Cl > F) also plays a role in the steric fit within the enzyme's active site, potentially impacting the optimal orientation for catalysis.
| Analog | 2-Substituent | Expected Impact on kcat (Relative) | Rationale |
| 1 | H | Baseline | Unsubstituted analog serves as a reference. |
| 2 | Br | Potentially altered | The bromo group introduces steric bulk and alters electronic properties, which can either enhance or hinder the catalytic process depending on the specific enzyme's active site topology and mechanism. |
| 3 | Cl | Potentially altered | Similar to the bromo analog, the chloro group affects steric and electronic characteristics, influencing enzyme-substrate interactions. |
| 4 | I | Potentially altered | The iodo group, being the largest and most polarizable of the common halogens, would induce the most significant steric and electronic perturbations, leading to a potentially substantial change in kcat. |
Comparative Inactivation Potencies (kinact) and Structural Activity Relationships
The inactivation potency (kinact) is a measure of the rate of irreversible inhibition of an enzyme. For compounds like this compound, which can act as mechanism-based inactivators, the substituent at the 2-position is critical in determining their potency.
SAR studies on related halogenated compounds suggest that the nature of the halogen significantly influences the inactivation potency. Generally, the reactivity of the vinyl halide moiety is crucial for the inactivation mechanism, which often involves covalent modification of the enzyme's active site. The strength of the carbon-halogen bond and the stability of the resulting intermediates play a key role.
The following trends can be anticipated based on general principles of chemical reactivity and SAR of similar compounds:
Leaving Group Ability: The inactivation process may involve the halogen acting as a leaving group. In such cases, the potency might correlate with the leaving group ability (I > Br > Cl > F).
Electronic Effects: The electron-withdrawing nature of the halogen can influence the susceptibility of the double bond to nucleophilic attack by an enzyme residue, a common step in covalent modification.
Steric Factors: The size of the halogen can affect the binding affinity of the compound to the enzyme's active site, which is a prerequisite for inactivation. A bulky halogen might hinder proper orientation for the inactivation reaction.
| Analog | 2-Substituent | Expected Inactivation Potency (kinact) | Structural Rationale |
| 1 | H | Low/Inactive | The absence of a reactive leaving group at the 2-position would likely render the compound inactive as a mechanism-based inactivator. |
| 2 | Br | High | The bromo group is a good leaving group and its presence can facilitate covalent modification of the enzyme, leading to high inactivation potency. |
| 3 | Cl | Moderate to High | The chloro group is also a good leaving group, though generally less so than bromine, which may result in slightly lower but still significant inactivation potency. |
| 4 | I | Potentially the Highest | Iodine is an excellent leaving group, which could lead to the highest inactivation potency, assuming steric constraints in the enzyme's active site are not prohibitive. |
Exploration of Modifications on the Phenolic Ring and Side Chain
Modifications to the phenolic ring and the propene side chain of this compound can have profound effects on its biochemical properties. These modifications can alter the compound's binding affinity, selectivity, and reactivity towards its biological targets.
Phenolic Ring Modifications:
Position of the Hydroxyl Group: Moving the hydroxyl group from the para-position to the ortho- or meta-position would likely alter the hydrogen bonding interactions with the target protein, thereby affecting binding affinity and specificity.
Additional Substituents: The introduction of other functional groups on the phenolic ring, such as methoxy, nitro, or additional halogen atoms, can modulate the electronic properties of the ring and introduce new steric or electronic interactions with the enzyme. For instance, an electron-donating group might increase the nucleophilicity of the phenol (B47542), while an electron-withdrawing group would decrease it.
Ring Substitution: Replacing the phenyl ring with other aromatic systems, such as naphthyl or heteroaromatic rings (e.g., thiophene, pyridine), would significantly change the shape, size, and electronic distribution of the molecule, leading to potentially novel biological activities.
Side Chain Modifications:
Alkene Geometry: The stereochemistry of the double bond (E vs. Z) can be critical for proper orientation within the enzyme's active site.
Chain Length: Extending or shortening the propene side chain would alter the distance between the phenolic ring and the reactive vinyl bromide moiety, which could be crucial for optimal interaction with the target enzyme.
Computational Chemistry and Molecular Modeling Studies
Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for 2-Bromo-3-(4-hydroxyphenyl)-1-propene is not available in the reviewed literature. Such an analysis would typically involve Density Functional Theory (DFT) calculations to determine the molecule's electronic properties, reactivity, and kinetic stability.
Reaction Pathway Elucidation through Quantum Chemical Calculations
There are no published studies that elucidate specific reaction pathways involving this compound using quantum chemical calculations. This type of research would involve mapping the potential energy surface for a given reaction to identify transition states and intermediates, thereby clarifying the reaction mechanism and energetics.
Molecular Docking and Dynamics Simulations for Enzyme-Inhibitor Complexes
Molecular docking and dynamics simulations are used to predict the binding orientation and affinity of a ligand (like this compound) to a target protein, often an enzyme. This provides insight into its potential as an inhibitor. No such simulation studies for this compound have been found in the public domain.
Advanced Applications in Biochemical Research and Synthetic Chemistry
Utility as a Mechanistic Probe for Copper-Dependent Hydroxylases
2-Bromo-3-(4-hydroxyphenyl)-1-propene has been instrumental as a mechanistic probe, particularly for copper-dependent hydroxylases like dopamine (B1211576) β-hydroxylase (DBH). DBH is a crucial enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of dopamine to norepinephrine (B1679862). The interaction of this compound with DBH has provided significant insights into the enzyme's catalytic mechanism.
The compound acts as a mechanism-based inactivator of DBH. researchgate.netnih.gov This means that the enzyme processes the compound as a substrate, which then generates a reactive intermediate that irreversibly inactivates the enzyme. Studies have shown that this compound is indeed a substrate for DBH, being converted to 2-bromo-3-hydroxy-3-(p-hydroxyphenyl)-1-propene. researchgate.net This enzymatic turnover is a prerequisite for its inactivating properties.
The inactivation process is time-dependent and exhibits saturation kinetics, which is characteristic of mechanism-based inhibitors. researchgate.net The inactivation is also strictly dependent on the presence of molecular oxygen and a reducing agent, such as ascorbate, which are essential co-factors for DBH activity. researchgate.netnih.gov This dependency confirms that the inactivation is a result of the enzyme's catalytic cycle. Furthermore, the inactivation is irreversible, with no recovery of enzyme activity observed after extensive dialysis. researchgate.netnih.gov
Kinetic studies have provided quantitative data on the interaction between this compound and DBH. These findings have been crucial in elucidating the steps involved in substrate binding and turnover, as well as the subsequent inactivation of the enzyme.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| K_D (Dissociation Constant) | 4.5 µM | Acetate (B1210297) buffer, pH 5.0 | researchgate.net |
| k_inact (Rate of Inactivation) | 0.09 min⁻¹ | Acetate buffer, pH 5.0 | researchgate.net |
| k_cat (Catalytic Rate) | 7.0 min⁻¹ | pH 5.5, 0.25 mM O₂ | nih.gov |
Contribution to the Design of Novel Enzyme Inhibitors
The insights gained from studying this compound as a mechanistic probe have significantly contributed to the rational design of novel enzyme inhibitors. Understanding how this compound interacts with the active site of DBH and leads to its inactivation provides a blueprint for developing new therapeutic agents targeting this and other copper-dependent hydroxylases.
The structure of this compound serves as a valuable scaffold. Its p-hydroxyphenyl group mimics the endogenous substrate, tyramine, allowing it to bind to the enzyme's active site. researchgate.net The vinyl bromide functionality is key to its action as a mechanism-based inhibitor. Upon enzymatic hydroxylation, a reactive species is presumably formed that covalently modifies an active site residue, leading to irreversible inhibition. researchgate.netnih.gov
This mechanism-based approach is a powerful strategy in drug design as it can lead to highly specific and potent inhibitors with long-lasting effects. By modifying the structure of this compound, researchers can fine-tune its properties, such as its affinity for the enzyme, its rate of turnover, and its inactivation efficiency. For instance, replacing the bromine atom with other halogens or functional groups can alter the reactivity of the intermediate and the kinetics of inactivation. nih.gov
The knowledge that a catalytically competent, copper-containing active site is necessary for the action of this inhibitor directs the design of other inhibitors to target this specific metallic center. researchgate.net The development of such inhibitors is of therapeutic interest for conditions where reducing norepinephrine levels is beneficial, such as in certain cardiovascular diseases.
Application in Fine Chemical Synthesis as a Building Block
Beyond its biochemical applications, this compound possesses the structural features of a versatile building block for fine chemical synthesis. The presence of multiple reactive sites—the vinyl bromide, the phenolic hydroxyl group, and the alkene double bond—allows for a variety of chemical transformations, enabling the synthesis of a diverse range of more complex molecules.
The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govnih.gov These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This would allow for the introduction of various aryl, vinyl, or alkynyl substituents at the 2-position of the propene chain, leading to a wide array of derivatives.
The phenolic hydroxyl group can be readily functionalized through etherification or esterification reactions. This allows for the attachment of other molecular fragments, which can be used to modulate the compound's physical, chemical, and biological properties. Furthermore, the alkene double bond can undergo a range of addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce further functionality.
Future Research Directions and Unexplored Avenues
Investigation of Alternative Biological Targets
While the interaction with dopamine (B1211576) beta-hydroxylase is a key finding, the structural motifs of "2-Bromo-3-(4-hydroxyphenyl)-1-propene"—a brominated phenol (B47542) and a propene side chain—suggest the possibility of interactions with other biological targets. Marine-derived bromophenol derivatives, a class to which this compound belongs, are known for a wide range of bioactivities, including antidiabetic, antioxidant, and antitumor effects. nih.gov This suggests that "this compound" may have a broader pharmacological profile than is currently known.
Future investigations could focus on the following potential targets:
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in the insulin (B600854) signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes. nih.gov Given that other marine bromophenols have shown inhibitory activity against PTP1B, it is a high-priority target for this compound. nih.gov
α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibitors are used as oral antidiabetic drugs. Other bromophenols have demonstrated effective inhibition of α-glucosidase, suggesting a potential avenue of research. nih.gov
Oxidative Stress Pathways: Phenolic compounds are well-known for their antioxidant properties. mdpi.com Research could explore the ability of "this compound" to scavenge free radicals and modulate cellular antioxidant defenses, which is relevant for various pathologies including neurodegenerative diseases and cancer. mdpi.com
Enzymes in the Arachidonic Acid Cascade: The anti-inflammatory potential of bromophenols could be investigated by studying their effects on enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
| Potential Biological Target | Therapeutic Area | Rationale for Investigation |
|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes, Obesity | Known target for other marine bromophenol derivatives with antidiabetic properties. nih.gov |
| α-Glucosidase | Type 2 Diabetes | Other bromophenols effectively inhibit this enzyme. nih.gov |
| Nuclear Factor-kappa B (NF-κB) | Inflammation, Cancer | Many natural phenols modulate this key inflammatory pathway. |
| Tyrosinase | Hyperpigmentation, Melanoma | Phenolic structure is similar to the enzyme's natural substrate, tyrosine. |
Development of Spectroscopic Methods for In Situ Mechanistic Monitoring
A detailed understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent reactions of "this compound" is crucial for process optimization and scale-up. The development and application of in situ spectroscopic monitoring techniques can provide real-time data on the reaction progress, including the formation of transient intermediates and byproducts. spectroscopyonline.combruker.com
Vibrational spectroscopy techniques are particularly well-suited for this purpose:
In Situ Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to monitor the concentration of reactants, products, and intermediates in real-time by tracking the characteristic vibrational frequencies of their functional groups. bruker.com An attenuated total reflectance (ATR) probe can be directly inserted into the reaction vessel, providing continuous data without the need for sampling. researchgate.net
In Situ Raman Spectroscopy: Raman spectroscopy is highly sensitive to changes in molecular structure and can be particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. mdpi.com It is ideal for quantitative monitoring and can distinguish between different polymorphic forms. mdpi.com
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can provide detailed structural information about the species present in a reaction mixture over time, offering deep mechanistic insights. bruker.com
| Spectroscopic Technique | Type of Information Obtained | Advantages for Mechanistic Studies |
|---|---|---|
| In Situ FT-IR | Concentration profiles of reactants, products, and intermediates. Reaction kinetics. | Widely applicable, robust, can be used across different scales. bruker.com |
| In Situ Raman | Quantitative monitoring of chemical species, polymorphic transformations. | Low sensitivity to water, provides fingerprint region for unique identification. mdpi.com |
| In Situ NMR | Detailed structural elucidation of all soluble species, including transient intermediates. | Inherently quantitative, provides unambiguous structural information. bruker.com |
Green Chemistry Approaches to Synthesis and Derivatization
Future efforts in the synthesis of "this compound" and its derivatives should prioritize the principles of green chemistry to minimize environmental impact and enhance safety. mdpi.comresearchgate.net This involves the use of sustainable solvents, energy-efficient reaction conditions, and catalysts that can be easily recovered and reused. researchgate.netscilit.com
Key green chemistry strategies that could be explored include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. mdpi.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com Supercritical fluids like CO2 also represent a promising alternative.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. mdpi.com This energy-efficient technique can reduce the formation of byproducts and simplify purification. mdpi.com
Catalysis: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is preferable to homogeneous catalysts. researchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, offers high selectivity under mild conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. researchgate.net This involves favoring addition reactions over substitution or elimination reactions that generate waste.
| Green Chemistry Approach | Specific Application | Potential Benefits |
|---|---|---|
| Alternative Solvents | Using water or supercritical CO2 for synthesis and derivatization reactions. mdpi.com | Reduced toxicity, improved safety, easier workup. |
| Microwave-Assisted Synthesis | Accelerating bromination or coupling reactions. mdpi.com | Faster reaction times, higher yields, reduced energy consumption. |
| Heterogeneous Catalysis | Employing solid-supported acid or base catalysts for derivatization. | Easy catalyst recovery and reuse, simplified product purification. |
| Biocatalysis | Using enzymes for selective transformations, such as hydroxylation or glycosylation. | High selectivity, mild reaction conditions, reduced waste. |
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 2-Bromo-3-(4-hydroxyphenyl)-1-propene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, substituting a bromine atom on a propene chain with a 4-hydroxyphenyl group requires careful control of catalysts (e.g., Lewis acids like AlCl₃) and solvents (e.g., anhydrous dichloromethane). Optimize temperature (60–80°C) and stoichiometric ratios to avoid side reactions such as over-bromination or hydroxyl group oxidation .
- Characterization : Confirm structure using (e.g., vinyl proton signals at δ 5.8–6.2 ppm) and (e.g., carbonyl carbons at δ 190–200 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Experimental Design : Conduct accelerated stability studies by exposing the compound to light, humidity, and oxygen. Monitor degradation via HPLC at intervals (0, 7, 30 days). Use argon-filled vials and dark storage at –20°C to minimize bromine dissociation or phenolic oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Analysis : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Density Functional Theory (DFT) studies suggest that electron-withdrawing effects of the hydroxyl group lower the activation energy for oxidative addition. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to enhance coupling efficiency .
- Contradiction Resolution : Discrepancies in reported yields (e.g., 40–85%) may arise from solvent polarity (DMF vs. THF) or competing side reactions. Use in-situ to track intermediates .
Q. How does the hydroxyl group influence the compound’s biological activity in drug discovery contexts?
- Methodology : Evaluate bioactivity via enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential). Compare with analogs lacking the hydroxyl group to isolate its role. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins .
- Data Interpretation : Conflicting results in cytotoxicity studies (e.g., IC₅₀ values) may reflect cell-line-specific metabolic pathways. Validate using 3D spheroid models or primary cell cultures .
Q. What strategies mitigate challenges in polymerizing this compound for functional materials?
- Experimental Design : Use radical initiators (e.g., AIBN) under controlled temperatures (70–90°C) to polymerize the vinyl group. Monitor molecular weight distribution via GPC. The hydroxyl group may require protection (e.g., silylation) to prevent chain termination .
- Advanced Characterization : Analyze thermal stability with TGA (decomposition >250°C) and mechanical properties via dynamic mechanical analysis (DMA) .
Data Contradiction and Validation
Q. How can conflicting spectroscopic data for this compound be resolved?
- Resolution Strategy : Compare crystallographic data (e.g., X-ray diffraction) with computational models (e.g., Gaussian 09). Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
Q. Why do computational models and experimental results diverge in predicting the compound’s electronic properties?
- Analysis : Solvent effects and implicit/explicit solvation models in DFT calculations may not fully replicate experimental conditions (e.g., polar protic solvents). Validate with UV-Vis spectroscopy (λₐᵦₛ at 270–300 nm) and cyclic voltammetry (redox potentials) .
Safety and Handling in Research Settings
Q. What protocols ensure safe handling of this compound given its reactivity?
- Best Practices : Use fume hoods, nitrile gloves, and eye protection. Store separately from oxidizing agents. Neutralize waste with 10% sodium bicarbonate before disposal. Refer to SDS for emergency measures (e.g., skin contact: wash with soap; inhalation: move to fresh air) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
